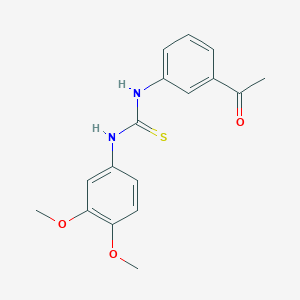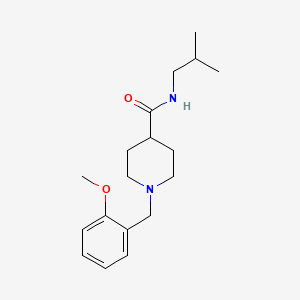![molecular formula C9H15N3O2 B5767253 N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor activity. It was initially developed as a treatment for viral infections, but its anti-cancer properties have been the focus of research in recent years.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has been found to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. This compound has been tested in clinical trials for the treatment of advanced solid tumors, but the results have been mixed.
Mecanismo De Acción
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide activates the immune system by stimulating the production of cytokines, which are proteins that help regulate the immune response. Specifically, this compound activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that can cause the death of cancer cells. This compound also disrupts the blood supply to tumors by causing the blood vessels to collapse, which can lead to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to cause an increase in serum cytokine levels, including TNF-alpha, interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). It has also been shown to cause a decrease in tumor blood flow and an increase in tumor necrosis in preclinical studies. In clinical trials, this compound has been associated with fever, chills, and flu-like symptoms, which are thought to be related to the cytokine response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its ability to enhance the effectiveness of chemotherapy and radiation therapy, its anti-tumor activity in a variety of cancer cell lines, and its ability to disrupt tumor blood flow. However, this compound has limitations as well, including its mixed results in clinical trials, its association with cytokine-related side effects, and its limited availability for research purposes.
Direcciones Futuras
There are several future directions for N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide research, including the development of new analogs with improved anti-tumor activity and reduced cytokine-related side effects. Other directions include the investigation of this compound in combination with other anti-cancer agents, the identification of biomarkers to predict response to this compound treatment, and the exploration of this compound in immunotherapy approaches. Additionally, the use of this compound in preclinical animal models for drug discovery and development may be an area of future research.
Conclusion:
This compound is a synthetic compound that has shown promise as an anti-tumor agent. Its mechanism of action involves the activation of the immune system and the disruption of tumor blood flow. While its clinical efficacy has been mixed, this compound has several advantages for lab experiments and several future directions for research. Further investigation of this compound and its analogs may lead to the development of new anti-cancer therapies.
Métodos De Síntesis
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide can be synthesized through a series of chemical reactions starting with 2,3-dimethyl-5-nitrothiophene. The nitro group is reduced to an amine, which is then reacted with ethylene oxide to form a dimethylaminoethyl group. The resulting compound is then reacted with isoxazole-3-carboxylic acid to form this compound.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-7-6-8(11-14-7)9(13)10-4-5-12(2)3/h6H,4-5H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJLAWJGLNTWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)

![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)



![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)